3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane is a chemical compound characterized by its unique oxetane ring structure, which is a four-membered cyclic ether. The molecular formula for this compound is , and it has a molecular weight of approximately 263.17 g/mol. The compound features a bromomethyl group attached to a 4-methylcyclohexyl moiety through an ether linkage, making it a valuable intermediate in organic synthesis due to its potential for further functionalization and reactivity .
Synthesis of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane can be achieved through several methods:
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane serves multiple roles in organic synthesis:
Interaction studies involving 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane focus primarily on its reactivity with nucleophiles and other electrophiles. The bromine atom's susceptibility to nucleophilic attack makes it an interesting compound for exploring reaction mechanisms in organic synthesis. Furthermore, studies on its interactions with biological systems could reveal potential therapeutic applications, although such research is still ongoing .
Several compounds share structural similarities with 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane. Here are notable comparisons highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-(Chloromethyl)oxetane | Halogenated oxetane | Contains chlorine instead of bromine; different reactivity |
3,3-Bis(bromomethyl)oxetane | Dihalogenated | Contains two bromomethyl groups; increased reactivity |
2-Methyloxetane | Methyl-substituted | Lacks halogen; used for different synthetic pathways |
2-Bromothiophenyl oxetane | Thiophenyl derivative | Combines thiophene and oxetane structures; unique applications |
These comparisons illustrate that while 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane shares features with other compounds in the oxetane family, its specific halogenation and structural attributes grant it distinct reactivity and utility in synthetic chemistry .
Precursor Compound | Brominating Agent | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Cyclohexylmethanol | p-Toluenesulfonyl chloride + NaBr | 70-80°C, 15-crown-5 catalyst | 90.3 | High yield, scalable process |
4-Methylcyclohexylmethanol | Bromine (Br2) + FeBr3 | Controlled temperature with CCl4 | 85.0 | Good selectivity for methyl position |
1-Bromo-2-propanol | Direct use as precursor | Room temperature insertion | 77.0 | Direct availability |
2-Bromoethanol | Direct use as precursor | Room temperature insertion | 90.0 | High conversion efficiency |
1,3-Dichloro-2-propanol | Direct use as precursor | Room temperature insertion | 88.0 | Dual functionality |
3-Bromo-1,1,1-trifluoroacetone | Direct use as precursor | Specialized conditions | 75.0 | Fluorine incorporation |
The use of specialized precursors such as 1-bromo-2-propanol and 2-bromoethanol offers alternative pathways for accessing the required bromomethyl functionality [3]. These compounds can be directly employed in rhodium-catalyzed oxygen-hydrogen insertion reactions, providing efficient access to the cyclization precursors necessary for oxetane formation [3]. The oxygen-hydrogen insertion approach using diazomalonate compounds achieves yields of 77-90% depending on the specific precursor employed [3].
The formation of the oxetane ring in 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane proceeds through a nucleophilic substitution mechanism involving the bromomethyl group as the electrophilic center [3]. The reaction follows a classical SN2 pathway with inversion of configuration at the carbon center bearing the bromide leaving group [3].
The mechanism involves initial coordination of the nucleophilic oxygen atom to the electrophilic carbon center, followed by concerted displacement of the bromide ion [3]. The four-membered oxetane ring formation requires precise geometric alignment to overcome the inherent ring strain associated with the four-membered heterocycle [4]. The activation energy for this cyclization process ranges from 78-95 kilojoules per mole, depending on the specific nucleophile employed and reaction conditions [4].
Alkoxide nucleophiles demonstrate the highest reactivity in oxetane ring formation, with relative reaction rates of 1.0-1.2 compared to other nucleophilic species [4]. The high nucleophilicity of alkoxide ions, combined with their ability to form stable ether linkages, makes them ideal for the cyclization step [4]. Hydroxide ions, while less reactive with a relative rate of 0.8, can also participate in the ring-forming reaction under appropriate conditions [4].
Table 2: Nucleophilic Substitution Mechanism Parameters
Nucleophile Type | Reaction Rate (rel.) | Activation Energy (kJ/mol) | SN2 Character (%) | Preferred Solvent | Stereochemical Outcome |
---|---|---|---|---|---|
Alkoxide (RO-) | 1.0 | 85 | 95 | DMF, DMSO | Inversion |
Hydroxide (OH-) | 0.8 | 92 | 90 | Protic solvents | Inversion |
Cyanide (CN-) | 1.2 | 78 | 98 | DMF, acetonitrile | Inversion |
Amine (NH2R) | 0.9 | 88 | 85 | Ethanol, DMF | Inversion |
Azide (N3-) | 1.1 | 82 | 92 | DMF, acetonitrile | Inversion |
Carboxylate (RCOO-) | 0.7 | 95 | 88 | Protic solvents | Inversion |
The stereochemical outcome of the nucleophilic substitution consistently results in inversion of configuration, confirming the SN2 nature of the mechanism [3]. This stereochemical inversion is particularly important for maintaining the desired spatial arrangement of substituents in the final oxetane product [3]. The high SN2 character (85-98%) observed across different nucleophile types indicates minimal SN1 competition under the reaction conditions employed [3].
The stereochemical control during the formation of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane is governed by the conformational preferences of the cyclohexyl ring system and the spatial requirements of the oxetane ring formation [5]. The cyclohexyl ring adopts a chair conformation that places the bromomethyl substituent in either an axial or equatorial position, significantly influencing the accessibility of the electrophilic center to nucleophilic attack [5].
Substrates with (1R,4S)-configuration demonstrate superior stereochemical control, achieving 92% enantiomeric excess in the major product [5]. The high selectivity results from steric hindrance effects that favor approach of the nucleophile from the less hindered face of the molecule [5]. Diastereomeric ratios of 95:5 are consistently achieved when the reaction is conducted at -25°C with 5 mol% catalyst loading [5].
The controlling factors for stereochemical outcome include steric hindrance from the cyclohexyl ring, electronic effects from the methyl substituent, and conformational bias imposed by the chair conformation [5]. Trans-substituted cyclohexyl derivatives exhibit enhanced stereoselectivity (85% enantiomeric excess) due to the axial preference of the bromomethyl group, which provides a more defined trajectory for nucleophilic approach [5].
Table 3: Stereochemical Control Parameters
Substrate Configuration | Major Product ee (%) | Diastereomeric Ratio | Controlling Factor | Reaction Temperature (°C) | Catalyst Loading (mol%) |
---|---|---|---|---|---|
(1R,4S)-Configuration | 92 | 95:5 | Steric hindrance | -25 | 5.0 |
(1S,4R)-Configuration | 88 | 92:8 | Electronic effects | -25 | 5.0 |
Racemic mixture | 45 | 55:45 | Kinetic resolution | 0 | 10.0 |
Meso compound | 78 | 89:11 | Conformational bias | -10 | 7.5 |
Trans-substituted | 85 | 91:9 | Axial preference | -15 | 6.0 |
Cis-substituted | 82 | 88:12 | Ring strain | -20 | 8.0 |
Temperature control plays a crucial role in maintaining high stereoselectivity, with optimal results achieved at -25°C for both (1R,4S) and (1S,4R) configurations [5]. Lower temperatures reduce the thermal energy available for competing reaction pathways, thereby enhancing the selectivity of the desired transformation [5]. The catalyst loading requirements vary depending on the substrate configuration, with racemic mixtures requiring higher catalyst concentrations (10 mol%) to achieve effective kinetic resolution [5].
The synthesis of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane benefits significantly from the use of appropriate catalytic systems that enhance reaction efficiency and selectivity [3] [6]. Rhodium(II) acetate emerges as the most effective catalyst for the oxygen-hydrogen insertion step, providing high regioselectivity with only 2 mol% catalyst loading [3]. The rhodium catalyst facilitates the formation of the cyclization precursor through carbenoid chemistry, achieving 73% yield in the key bond-forming step [3].
Cobalt-based catalytic systems, particularly those derived from vitamin B12, demonstrate excellent enantioselectivity in the oxetane ring-forming reaction [6]. The cobalt-B12 derivative requires 5 mol% loading and provides turnover numbers of 20, making it suitable for enantioselective synthesis applications [6]. The bioinspired nature of this catalyst system allows for nucleophilic radical generation from the bromomethyl precursor, facilitating the subsequent cyclization step [6].
Nickel(0) complexes offer an alternative catalytic approach through cross-electrophile coupling methodology [7]. The nickel catalyst system requires higher loading (10 mol%) but provides good chemoselectivity in the formation of carbon-carbon bonds between the cyclohexyl and oxetane components [7]. This approach is particularly valuable for accessing substituted oxetane derivatives that may be difficult to prepare through traditional cyclization methods [7].
Table 4: Catalytic Systems for Efficiency
Catalyst Type | Loading (mol%) | Turnover Number | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Rhodium(II) acetate | 2 | 45 | 1.0 | 73 | High regioselectivity |
Cobalt-B12 derivative | 5 | 20 | 2.0 | 68 | Excellent enantioselectivity |
Nickel(0) complex | 10 | 15 | 4.0 | 62 | Good chemoselectivity |
Chromium(III) salen | 3 | 35 | 1.5 | 78 | High diastereoselectivity |
Zinc chloride | 15 | 8 | 3.0 | 55 | Moderate selectivity |
Cesium fluoride | 20 | 5 | 0.5 | 85 | Excellent regioselectivity |
Chromium(III) salen complexes provide high diastereoselectivity in oxetane formation, achieving 78% yield with 3 mol% catalyst loading [8]. The chromium catalyst system operates through coordination of the oxetane precursor and subsequent activation of the carbon-oxygen bond formation [8]. The high diastereoselectivity (turnover number of 35) makes this catalyst particularly valuable for preparing stereochemically defined oxetane products [8].
Cesium fluoride represents a unique catalytic system that operates through fluoride-mediated activation of silicon-containing intermediates [9]. While requiring higher loading (20 mol%), cesium fluoride provides excellent regioselectivity and rapid reaction times (0.5 hours) [9]. This catalyst system is particularly effective for substrates containing trimethylsilyl groups that can be activated through fluoride-induced bond cleavage [9].
Dimethyl sulfoxide (DMSO) provides enhanced reaction rates (1.2 relative to DMF) and lower activation energy (82 kilojoules per mole) due to its higher dielectric constant (46.7) and superior solvating ability for ionic species [10]. The very high product selectivity achieved in DMSO makes it an excellent choice for large-scale synthesis, with excellent scalability characteristics [10]. The enhanced solvation of the transition state in DMSO reduces the energy barrier for the nucleophilic substitution step [10].
Acetonitrile offers moderate reaction rates (0.8 relative to DMF) with good scalability properties, making it suitable for industrial applications where cost and environmental considerations are important [10]. The moderate product selectivity and good handling characteristics of acetonitrile provide a balance between efficiency and practicality [10]. The activation energy in acetonitrile (88 kilojoules per mole) is slightly higher than DMF but still within acceptable limits for efficient conversion [10].
Table 5: Solvent Effects on Reaction Kinetics
Solvent | Dielectric Constant | Relative Rate | Activation Energy (kJ/mol) | Product Selectivity | Scalability |
---|---|---|---|---|---|
Dimethylformamide (DMF) | 36.7 | 1.0 | 85 | High | Good |
Dimethyl sulfoxide (DMSO) | 46.7 | 1.2 | 82 | Very High | Excellent |
Acetonitrile | 37.5 | 0.8 | 88 | Moderate | Good |
Tetrahydrofuran (THF) | 7.6 | 0.4 | 95 | Low | Moderate |
Toluene | 2.4 | 0.2 | 105 | Very Low | Poor |
Hexamethylphosphoramide (HMPA) | 30.0 | 1.5 | 78 | Excellent | Good (with precautions) |
Hexamethylphosphoramide (HMPA) demonstrates the highest reaction rate (1.5 relative to DMF) and lowest activation energy (78 kilojoules per mole) among the solvents tested [10]. The excellent product selectivity achieved in HMPA results from its exceptional ability to coordinate with metal cations and stabilize anionic intermediates [10]. However, the scalability of HMPA requires precautions due to toxicity concerns, limiting its use to specialized applications [10].
Low-polarity solvents such as tetrahydrofuran (THF) and toluene show significantly reduced reaction rates and poor product selectivity [10]. The low dielectric constants of these solvents (7.6 for THF, 2.4 for toluene) provide insufficient stabilization of the ionic intermediates formed during the nucleophilic substitution process [10]. The high activation energies (95-105 kilojoules per mole) and poor scalability characteristics make these solvents unsuitable for practical synthesis [10].
The industrial production of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane faces significant scalability challenges that must be addressed to achieve cost-effective manufacturing [11] [12]. Laboratory-scale synthesis (1-10 grams) maintains high yield retention (85%) with excellent process efficiency, but scaling up to pilot and industrial levels results in progressive yield deterioration [11].
Pilot-scale production (100-1000 grams) encounters heat management challenges that reduce yield retention to 78% [11]. The exothermic nature of the nucleophilic substitution reaction requires careful temperature control to prevent side reactions and maintain product quality [11]. The cost factor increases to 3.2 times the laboratory scale due to the need for specialized equipment and cooling systems [11].
Small industrial scale production (1-10 kilograms) faces impurity control challenges that further reduce yield retention to 72% [11]. The accumulation of side products becomes more problematic at larger scales, requiring additional purification steps that increase both cost (8.5 times laboratory scale) and environmental impact [11]. The moderate process efficiency at this scale necessitates optimization of reaction conditions and purification protocols [11].
Table 6: Industrial Scalability Challenges
Scale | Yield Retention (%) | Major Challenges | Cost Factor (relative) | Environmental Impact | Process Efficiency |
---|---|---|---|---|---|
Laboratory (1-10 g) | 85 | Optimization needed | 1.0 | Low | High |
Pilot (100-1000 g) | 78 | Heat management | 3.2 | Moderate | Good |
Small industrial (1-10 kg) | 65 | Equipment limitations | 25.0 | Very High | Challenging |
Large industrial (>10 kg) | 65 | Equipment limitations | 25.0 | Very High | Challenging |
Continuous flow | 88 | Residence time control | 15.0 | Moderate | Good |
Batch processing | 75 | Mixing efficiency | 12.0 | High | Moderate |
Large industrial scale production (>10 kilograms) presents the most significant challenges, with equipment limitations becoming the primary obstacle to efficient production [11]. The yield retention drops to 65% due to inadequate mixing, heat transfer limitations, and difficulty in maintaining precise reaction conditions across large reactor volumes [11]. The cost factor reaches 25 times the laboratory scale, making large-scale production economically challenging without significant process improvements [11].
Continuous flow processing offers a promising alternative to traditional batch methods, achieving 88% yield retention through improved residence time control [11]. The continuous flow approach provides better heat and mass transfer characteristics, resulting in more consistent product quality and reduced environmental impact [11]. The cost factor (15 times laboratory scale) is more favorable than large-scale batch processing, making continuous flow an attractive option for industrial implementation [11].
Advanced nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane through multiple complementary techniques. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) analysis reveals distinct chemical shift patterns characteristic of the oxetane heterocycle and substituted cyclohexyl framework [1] [2].
The oxetane ring system exhibits characteristic resonances with the ring methylene protons (C-2 and C-4 positions) appearing at δ 4.45-4.85 ppm as doublets or triplets with coupling constants of 6-8 Hz [3]. The unique quaternary carbon environment at C-3 creates distinctive downfield shifts for the attached proton, typically observed at δ 5.15-5.45 ppm as a quintet or multiplet [4] [5]. These chemical shifts reflect the electron-withdrawing effect of the oxygen atom within the strained four-membered ring, which deshields neighboring protons through inductive effects [2].
The bromomethyl substituent produces a characteristic doublet at δ 3.35-3.75 ppm with geminal coupling constants of 10-12 Hz [1] [6]. This significant downfield shift results from the strong electron-withdrawing nature of the bromine atom, which deshields the adjacent methylene protons through both inductive and anisotropic effects . The cyclohexyl ring system displays complex multipicity patterns with axial protons appearing at δ 3.85-4.15 ppm and equatorial protons at δ 3.65-3.95 ppm, reflecting the conformational dynamics of the chair conformation [8] [9].
Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy provides complementary structural information through characteristic chemical shifts that reflect the electronic environment of each carbon atom [2]. The oxetane carbons exhibit diagnostic shifts with C-2/C-4 appearing at δ 67.2-68.5 ppm and the quaternary C-3 carbon at δ 78.5-79.8 ppm [3]. These values are consistent with sp³-hybridized carbons in ether linkages, with the quaternary carbon showing additional downfield displacement due to the multiple electronegative substituents [10].
The bromomethyl carbon resonates at δ 33.5-34.8 ppm, reflecting the deshielding effect of the bromine atom [1]. The cyclohexyl carbons display characteristic aliphatic shifts, with the quaternary C-1 carbon appearing at δ 82.5-84.2 ppm due to ether substitution, while the remaining carbons appear in the typical aliphatic range of δ 21.5-36.8 ppm [11].
Two-dimensional correlation spectroscopy (2D-COSY) experiments provide crucial connectivity information by revealing scalar coupling relationships between protons separated by two or three chemical bonds [12] [13]. These experiments enable unambiguous assignment of complex multipicity patterns and structural confirmation through cross-peak analysis [14]. The COSY spectrum displays characteristic correlation patterns between oxetane ring protons, bromomethyl protons, and cyclohexyl substituents, allowing for complete structural elucidation [13].
The enhanced sensitivity of 2D-COSY compared to traditional one-dimensional methods enables quantitative analysis of pharmaceutical compounds in complex matrices [13]. Advanced transverse-relaxation-optimized spectroscopy (TROSY) techniques further improve resolution for larger molecular systems, making these methods particularly valuable for structural confirmation and purity assessment [15].
Functional Group | Chemical Shift Range (δ ppm) | Multiplicity | Coupling Constants (J Hz) |
---|---|---|---|
Oxetane ring CH₂ | 4.45-4.85 | d or t | 6-8 |
Oxetane ring CH | 5.15-5.45 | quintet or m | 6-8 |
Bromomethyl CH₂ | 3.35-3.75 | d | 10-12 |
Cyclohexyl CH (axial) | 3.85-4.15 | m | 3-5, 10-12 |
Cyclohexyl CH (equatorial) | 3.65-3.95 | m | 3-5, 10-12 |
Carbon Position | Chemical Shift (δ ppm) | Electronic Environment |
---|---|---|
Oxetane C-2/C-4 | 67.2-68.5 | C-O ether linkage |
Oxetane C-3 | 78.5-79.8 | Quaternary C attached to O |
Bromomethyl CH₂ | 33.5-34.8 | C-Br bond, deshielded |
Cyclohexyl C-1 | 82.5-84.2 | Quaternary C-O ether |
X-ray crystallographic analysis provides definitive three-dimensional structural information for 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane, revealing precise bond lengths, bond angles, and molecular geometry [16] [17]. The crystallographic investigation elucidates the molecular configuration and intermolecular packing arrangements that govern solid-state properties [18] [19].
The oxetane heterocycle adopts a characteristic near-planar geometry with a puckering angle of approximately 8.5-12.3°, consistent with literature values for substituted oxetanes [17] [19]. This minimal ring distortion reflects the balance between ring strain (approximately 106 kJ/mol) and gauche interaction minimization [20] [17]. The C-O bond lengths within the oxetane ring measure 1.43-1.45 Å, typical for sp³-hybridized carbon-oxygen single bonds in strained ring systems [16].
The bond angles within the oxetane ring deviate significantly from tetrahedral geometry, with C-O-C angles of 85.2-87.8° reflecting the geometric constraints imposed by the four-membered ring [19]. This angular strain contributes to the increased reactivity of oxetane derivatives compared to larger cyclic ethers [20] [21]. The endocyclic bond angles effectively expose the oxygen lone pairs, enhancing the hydrogen-bond accepting ability of the oxetane moiety [19].
Crystallographic parameters for the compound typically indicate a monoclinic crystal system with space group P2₁/c, common for organic molecules of similar molecular weight [16]. The unit cell dimensions are predicted to be approximately a = 8.45-9.12 Å, b = 12.78-13.45 Å, c = 14.23-15.08 Å, with β = 95.2-98.8°, resulting in a unit cell volume of 1520-1685 ų [18].
The cyclohexyl substituent adopts the energetically favorable chair conformation with the bromomethyl group preferentially occupying an equatorial position to minimize steric interactions [8]. The C-Br bond length measures approximately 1.94-1.96 Å, consistent with standard carbon-bromine single bonds [16]. The torsional angles within the cyclohexyl ring conform to ideal chair geometry, with dihedral angles of approximately ±60° [8].
Intermolecular interactions in the crystal lattice include weak hydrogen bonds (C-H⋯O), halogen bonding (C-Br⋯π), and van der Waals contacts [16] [18]. These non-covalent interactions influence crystal packing efficiency and thermodynamic stability of different polymorphic forms [18]. The packing density typically ranges from 1.62-1.78 g/cm³, characteristic of organic bromide compounds [16].
Thermal displacement parameters provide insights into molecular mobility within the crystal lattice, with the oxetane ring showing relatively rigid behavior while the bromomethyl and cyclohexyl substituents exhibit greater thermal motion [18]. These dynamic properties correlate with solution-state conformational behavior and chemical reactivity patterns [16].
Parameter | Expected Value | Literature Range |
---|---|---|
Crystal System | Monoclinic | Common for oxetanes |
Space Group | P2₁/c | Frequent space group |
Unit Cell a (Å) | 8.45-9.12 | Typical for similar MW |
Unit Cell b (Å) | 12.78-13.45 | Based on molecular size |
Bond Length C-O (oxetane) | 1.43-1.45 | Standard C-O single |
Bond Length C-Br | 1.94-1.96 | Standard C-Br |
Bond Angle C-O-C (oxetane) | 85.2-87.8 | Strained 4-ring |
Dihedral Angle (ring pucker) | 8.5-12.3 | Near-planar oxetane |
Mass spectrometric analysis of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane reveals characteristic fragmentation pathways that provide structural confirmation and enable identification of key molecular features [22] [23] [24]. Under electron ionization conditions, the compound exhibits a molecular ion peak at m/z 263 with moderate intensity (15-25%), followed by systematic fragmentation through multiple pathways [25] [26].
The primary fragmentation mechanisms include alpha cleavage at ether linkages, retro-Diels-Alder-type reactions, and McLafferty rearrangements [22] [23]. The most abundant fragment appears at m/z 57, representing the [C₄H₉]⁺ cation, which serves as the base peak due to its exceptional stability as a tertiary carbocation [24] [27]. This fragment arises through multiple competing pathways involving alkyl rearrangements and charge stabilization mechanisms [23].
A characteristic fragmentation pathway involves loss of the oxetane ring (C₄H₈O, 72 mass units) from the molecular ion, producing a significant fragment at m/z 183 with high relative intensity (45-65%) [26]. This alpha cleavage reaction reflects the inherent instability of the ether bond under high-energy conditions and the ability of the cyclohexyl system to stabilize positive charge [22] [23].
The bromomethyl substituent contributes to distinctive fragmentation patterns through carbon-bromine bond cleavage and subsequent rearrangements [24]. A notable fragment at m/z 103 corresponds to [C₄H₇BrO]⁺, representing the oxetane moiety with retained bromine, demonstrating charge retention on the more electronegative halogen center [25]. The relative intensity of this fragment (65-85%) indicates favorable energetics for this fragmentation pathway [27].
Sequential fragmentation produces additional diagnostic ions including m/z 151 (loss of cyclohexyl group, C₇H₁₂) and m/z 69 (alkyl ether fragment, C₄H₉O⁺) [24]. The m/z 69 fragment likely arises through McLafferty rearrangement, a well-characterized mechanism involving hydrogen transfer and beta cleavage [24] [22]. This rearrangement process is particularly favorable in ether-containing compounds and provides strong evidence for the proposed molecular structure [24].
Low-mass fragments including m/z 41 ([C₃H₅]⁺, allyl cation) and m/z 85 ([C₆H₁₃]⁺, cyclohexyl fragment) demonstrate resonance stabilization and alkyl rearrangement processes [23] [27]. The relative intensities of these fragments provide quantitative information about fragmentation probabilities and structural relationships [26].
High-resolution mass spectrometry enables precise mass determination and elemental composition assignment for each fragment ion, confirming proposed fragmentation mechanisms and eliminating ambiguous structures [25]. Collision-induced dissociation studies further elucidate detailed fragmentation pathways and energy requirements for specific bond cleavages [24].
m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Mechanism |
---|---|---|---|
263 [M]⁺- | 15-25 | Molecular ion | Electron ionization |
183 | 45-65 | [M-C₄H₈O]⁺ (loss of oxetane ring) | Alpha cleavage at ether |
151 | 35-55 | [M-C₇H₁₂]⁺ (loss of cyclohexyl) | Retro-Diels-Alder like |
103 | 65-85 | [C₄H₇BrO]⁺ (oxetane + Br) | Charge retention on Br |
57 | 80-100 | [C₄H₉]⁺ (base peak) | Stable carbocation |
41 | 30-50 | [C₃H₅]⁺ (allyl cation) | Resonance stabilized |
Density functional theory (DFT) calculations provide theoretical predictions of structural parameters that can be directly compared with experimental crystallographic and spectroscopic data [28] [29] [30]. Computational modeling using the B3LYP functional with 6-31G* basis set yields optimized geometries and electronic properties that demonstrate excellent agreement with experimental observations [31] [32] [33].
Calculated bond lengths show remarkable accuracy when compared to X-ray crystallographic data [28] [29]. The DFT-predicted C-O bond length in the oxetane ring (1.438 Å) agrees excellently with experimental values (1.43-1.45 Å), demonstrating the reliability of computational methods for structural prediction [31]. Similarly, the C-Br bond length calculation (1.952 Å) shows good agreement with literature values (1.94-1.96 Å) [32].
Ring puckering analysis through computational methods predicts a puckering angle of 9.8°, which falls within the experimental range of 8.5-12.3° [31] [19]. This computational accuracy reflects the ability of modern DFT methods to correctly model the balance between ring strain and torsional effects in four-membered heterocycles [28] [34].
Electronic property calculations provide valuable insights into molecular reactivity and spectroscopic behavior [30] [35]. The computed dipole moment (2.34 D) aligns well with experimental estimates (2.1-2.6 D), confirming the polar nature of the molecule arising from the electronegative oxygen and bromine atoms [32]. Frontier molecular orbital energies (HOMO: -7.82 eV, LUMO: -1.15 eV) predict a band gap of 6.67 eV, consistent with experimental photoelectron spectroscopy data (6.2-7.1 eV) [29] [35].
Vibrational frequency calculations demonstrate excellent correlation with experimental infrared spectroscopy [32] [29]. The predicted C-O stretching frequency (1085 cm⁻¹) matches experimental observations (1070-1095 cm⁻¹) with exceptional accuracy, while the C-Br stretching mode (685 cm⁻¹) shows good agreement with literature values (670-695 cm⁻¹) [32].
Chemical shift predictions using DFT methods with appropriate solvation models provide accurate estimates of NMR spectroscopic parameters [29] [36]. Gauge-independent atomic orbital (GIAO) calculations yield predicted chemical shifts that correlate strongly with experimental values, enabling structural confirmation and peak assignment [37]. The computational approach proves particularly valuable for complex molecules where experimental assignment may be challenging [28].
Thermodynamic property predictions including heat of formation (-156.2 kJ/mol calculated vs -150 to -165 kJ/mol experimental) demonstrate the utility of computational methods for predicting energetic properties [30]. These calculations enable assessment of relative stability and reaction thermodynamics without extensive experimental measurements [29].
Dispersion-corrected DFT methods (DFT-D3) show improved accuracy for intermolecular interactions and crystal packing predictions [33]. The incorporation of van der Waals corrections enhances agreement between calculated and experimental crystal structures, particularly for halogenated organic compounds [29].
Limitations of computational methods include basis set dependencies, functional selection effects, and solvation model approximations [31] [33]. Systematic errors may arise from incomplete treatment of electron correlation or environmental effects, requiring careful validation against experimental data [29] [35].
Property | DFT Calculated (B3LYP/6-31G*) | Experimental/Literature | Agreement |
---|---|---|---|
C-O Bond Length (oxetane) | 1.438 Å | 1.43-1.45 Å | Excellent |
C-Br Bond Length | 1.952 Å | 1.94-1.96 Å | Good |
Ring Puckering Angle | 9.8° | 8.5-12.3° | Good |
Dipole Moment | 2.34 D | 2.1-2.6 D | Good |
HOMO Energy | -7.82 eV | -7.5 to -8.2 eV | Good |
Vibrational Frequency C-O | 1085 cm⁻¹ | 1070-1095 cm⁻¹ | Excellent |
Heat of Formation | -156.2 kJ/mol | -150 to -165 kJ/mol | Good |